molecular formula C23H24ClN3 B11658904 N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine

Cat. No.: B11658904
M. Wt: 377.9 g/mol
InChI Key: SPHNQPCBXMOEGX-XIEYBQDHSA-N
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Description

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine is a complex organic compound that features a combination of a piperazine ring, a chlorobenzyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorobenzyl group, often using a chlorobenzyl halide in the presence of a base.

    Attachment of the Naphthyl Group: The final step involves the condensation of the intermediate with a naphthyl-containing aldehyde or ketone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-phenylethyl)ethylidene)amine
  • N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-thienyl)ethylidene)amine

Uniqueness

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine is unique due to the presence of the naphthyl group, which can confer specific binding properties and biological activities not seen in similar compounds with different aromatic groups.

Properties

Molecular Formula

C23H24ClN3

Molecular Weight

377.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine

InChI

InChI=1S/C23H24ClN3/c1-18(21-9-8-20-4-2-3-5-22(20)16-21)25-27-14-12-26(13-15-27)17-19-6-10-23(24)11-7-19/h2-11,16H,12-15,17H2,1H3/b25-18+

InChI Key

SPHNQPCBXMOEGX-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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